molecular formula C9H9BF3KO B13465287 Potassium (E)-trifluoro(2-methoxystyryl)borate

Potassium (E)-trifluoro(2-methoxystyryl)borate

Cat. No.: B13465287
M. Wt: 240.07 g/mol
InChI Key: AIDYNBVLVQYPID-UHDJGPCESA-N
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Description

Potassium (E)-trifluoro(2-methoxystyryl)borate is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability. The (E)-configuration of the styryl group ensures specific geometric properties that are crucial for its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (E)-trifluoro(2-methoxystyryl)borate can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of (E)-2-methoxystyrylboronic acid with potassium trifluoroborate under basic conditions. The reaction typically proceeds in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(2-methoxystyryl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl group.

    Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of boronic acids or esters.

    Reduction: Formation of saturated alkylborates.

    Substitution: Formation of various substituted borates depending on the reactants used.

Scientific Research Applications

Potassium (E)-trifluoro(2-methoxystyryl)borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials and polymers with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of potassium (E)-trifluoro(2-methoxystyryl)borate involves its ability to participate in various chemical reactions through the trifluoroborate group. This group can undergo transmetallation with transition metals, facilitating the formation of new carbon-carbon bonds. The (E)-configuration of the styryl group ensures specific geometric alignment, which is crucial for its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Methoxystyrylboronic acid: Similar structure but lacks the trifluoroborate group.

    Potassium (E)-styrylborate: Similar structure but without the methoxy group.

    (E)-2-Methoxystyrylboronic ester: Similar structure but with an ester group instead of the trifluoroborate group.

Uniqueness

Potassium (E)-trifluoro(2-methoxystyryl)borate is unique due to the presence of the trifluoroborate group, which imparts enhanced stability and reactivity. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions. The combination of the (E)-configuration and the methoxy group further enhances its electronic properties, making it suitable for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C9H9BF3KO

Molecular Weight

240.07 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-(2-methoxyphenyl)ethenyl]boranuide

InChI

InChI=1S/C9H9BF3O.K/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+;

InChI Key

AIDYNBVLVQYPID-UHDJGPCESA-N

Isomeric SMILES

[B-](/C=C/C1=CC=CC=C1OC)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC=CC=C1OC)(F)(F)F.[K+]

Origin of Product

United States

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